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‘ Compound of Interest

Compound Name: 1-(4-Nitrobenzoyl)piperidin-4-one

Cat. No.: B1306678 |

In the landscape of modern drug discovery and development, the unambiguous determination of a molecule's structure is the bedrock upon which all
Nitrobenzoyl)piperidin-4-one is a pivotal intermediate, serving as a versatile scaffold in the synthesis of novel therapeutic agents and advanced ma
piperidinone core linked to a nitrobenzoyl group, offers a reactive handle for constructing more complex chemical entities.[3][4] Therefore, a rigorous .
merely an academic exercise but a critical quality control checkpoint in the pharmaceutical pipeline.

This guide provides a comprehensive, field-proven framework for the structural elucidation of 1-(4-Nitrobenzoyl)piperidin-4-one. Moving beyond a ¢
behind experimental choices, demonstrating how a multi-faceted analytical approach creates a self-validating system. By integrating data from Nucle:
Spectrometry (MS), and Infrared (IR) Spectroscopy, we can construct an unassailable confirmation of the target molecule's identity, integrity, and coni

Section 1: The Subject Molecule - A Structural Overview

Before delving into the analytical methodologies, it is essential to understand the foundational characteristics of the target compound.
« Compound Name: 1-(4-Nitrobenzoyl)piperidin-4-one

* Molecular Formula: C12H12N204[7][8]

+ Molecular Weight: 248.23 g/mol [7][9]

The molecule consists of two primary moieties: a piperidin-4-one ring and a 4-nitrobenzoyl group, connected via a tertiary amide linkage. This structu
a ketone, an amide, a symmetrically substituted aromatic ring, and two distinct sets of aliphatic protons within the piperidinone ring.

Caption: Molecular Structure of 1-(4-Nitrobenzoyl)piperidin-4-one.

Section 2: Multi-technique Spectroscopic Elucidation

The core of structure elucidation lies in the synergistic use of multiple analytical techniques. Each method provides a unique piece of the puzzle, and
structural picture.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Connectivity Map

NMR is unparalleled in its ability to map the carbon-hydrogen framework of a molecule, providing definitive evidence of atom-to-atom connectivity.[6]
NMR experiments is required.

Expert Insight: The presence of the tertiary amide bond introduces a rotational barrier around the N-C(O) bond. This can lead to broadened signals ol
particularly for the piperidinone protons adjacent to the nitrogen. Variable temperature (VT) NMR studies can be employed to investigate this dynamic

1H NMR Spectroscopy: Proton Environment Analysis
The *H NMR spectrum provides information on the number of distinct proton environments and their neighboring protons.

« Aromatic Region (~7.7-8.4 ppm): The 4-nitrobenzoyl group is expected to produce a classic AA'BB' system, appearing as two distinct doublets. The
be downfield (deshielded), while the protons ortho to the carbonyl group will be slightly upfield.

« Aliphatic Region (~2.6-4.2 ppm): The eight piperidinone protons are diastereotopic and will appear as two sets of multiplets. Due to the influence of
expected to be chemically non-equivalent. The protons on carbons adjacent to the nitrogen (C2/C6) will be further downfield than those adjacent tc
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Predicted *H NMR Data

Chemical Shift (3, ppm)

Assignment & Multiplicity

~8.35 2H, doublet (AA'BB') - Aromatic H ortho to NO2
~7.75 2H, doublet (AA'BB') - Aromatic H ortho to C=0
~4.15 2H, triplet - Piperidinone H (C2/C6)

~3.80 2H, triplet - Piperidinone H (C2/C6)

~2.75 4H, multiplet - Piperidinone H (C3/C5)

13C NMR Spectroscopy: The Carbon Backbone

The 13C NMR spectrum reveals the number of unique carbon atoms and their chemical environment.

« Carbonyl Carbons (~165-207 ppm): Two distinct signals are expected in the downfield region: one for the amide carbonyl (~166 ppm) and one for t

« Aromatic Carbons (~124-150 ppm): Four signals are anticipated for the aromatic ring. The carbon bearing the nitro group will be the most downfielc

two protonated aromatic carbons will appear in the ~124-130 ppm range.

« Aliphatic Carbons (~40-50 ppm): Two signals are expected for the piperidinone ring carbons. The carbons adjacent to the nitrogen (C2/C6) will app

(C3/C5) will be slightly more downfield.

Predicted 3C NMR Data

Chemical Shift (3, ppm)

Assignment

~207.0 Ketone Carbonyl (C4)
~166.5 Amide Carbonyl (C=0)
~150.0 Aromatic C-NO2z

~141.0 Aromatic C-C=0

~129.5 Aromatic CH

~124.0 Aromatic CH

~45.0 Piperidinone CH2 (C2/C6)
~41.0 Piperidinone CH2 (C3/C5)

2D NMR Spectroscopy: Assembling the Pieces

While 1D NMR suggests the presence of the key structural fragments, 2D NMR is required to definitively link them.

* 1H-1H COSY (Correlation Spectroscopy): This experiment confirms the coupling between adjacent protons. It would show a clear correlation betwe:

ring, confirming the -CH2-CHa- spin system on either side of the nitrogen and carbonyl groups.

o 1H-13C HSQC (Heteronuclear Single Quantum Coherence): This spectrum maps each proton directly to the carbon it is attached to, allowing for une

spectrum.

o 1H-13C HMBC (Heteronuclear Multiple Bond Correlation): This is the most powerful experiment for this elucidation. It reveals long-range (2-3 bond)

final, irrefutable proof of connectivity.[11]

Key HMBC Correlations for Structural Confirmation:

« Aromatic H to Amide C=0: A correlation from the aromatic protons at ~7.75 ppm to the amide carbonyl carbon at ~166.5 ppm confirms the benzoyl
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» Piperidinone H (C2/C6) to Amide C=0: A correlation from the downfield aliphatic protons at ~4.15 ppm to the same amide carbonyl carbon (~166.5

benzoyl group through the nitrogen atom.

» Piperidinone H (C2/C6) to Piperidinone C (C3/C5): Correlations from the C2/C6 protons to the C3/C5 carbons further solidify the piperidinone ring ¢
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Caption: Integrated workflow for structure elucidation and validation.

Conclusion

The structure elucidation of 1-(4-Nitrobenzoyl)piperidin-4-one is a clear demonstration of the power of modern analytical chemistry. By systematica

spectroscopy, mass spectrometry, and infrared spectroscopy, we move from a molecular formula to a fully realized and validated three-dimensional s

the highest level of scientific integrity, providing the trustworthy and authoritative data essential for researchers, scientists, and drug development prof
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' Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While
make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Tea

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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